molecular formula C8H8BrNO3 B13007080 2-(4-Bromo-3-nitrophenyl)ethanol

2-(4-Bromo-3-nitrophenyl)ethanol

Cat. No.: B13007080
M. Wt: 246.06 g/mol
InChI Key: SHVUNWHWQLMAFM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-nitrophenyl)ethanol typically involves the nitration of 4-bromoacetophenone followed by reduction and subsequent reaction with ethylene oxide. The nitration step introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then reacted with ethylene oxide to form the ethanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 4-Bromo-3-nitrobenzaldehyde or 4-Bromo-3-nitrobenzoic acid.

    Reduction: 2-(4-Bromo-3-aminophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-nitrophenyl)ethanol depends on the specific application. In biological systems, it may interact with enzymes or receptors through its nitro and bromine groups, affecting various biochemical pathways. The ethanol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.

    4-Bromo-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group.

    2-(4-Bromo-3-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-Bromo-3-nitrophenyl)ethanol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific structural features also make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

SHVUNWHWQLMAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])Br

Origin of Product

United States

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